2-[2-(3-fluorophenyl)morpholin-4-yl]-N-phenylpropanamide
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Overview
Description
2-[2-(3-fluorophenyl)morpholin-4-yl]-N-phenylpropanamide is a chemical compound that belongs to the class of morpholine derivatives Morpholine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and materials science
Preparation Methods
The synthesis of 2-[2-(3-fluorophenyl)morpholin-4-yl]-N-phenylpropanamide involves several steps. One common synthetic route starts with the reaction of 3-fluorobenzoyl chloride with morpholine to form 3-fluorophenylmorpholin-4-ylmethanone. This intermediate is then reacted with phenylpropanamide under specific conditions to yield the final product. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction parameters.
Chemical Reactions Analysis
2-[2-(3-fluorophenyl)morpholin-4-yl]-N-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[2-(3-fluorophenyl)morpholin-4-yl]-N-phenylpropanamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. It may exhibit activities such as anti-inflammatory, analgesic, or antimicrobial effects.
Biological Research: Researchers use this compound to study its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties, such as improved stability or enhanced reactivity.
Mechanism of Action
The mechanism of action of 2-[2-(3-fluorophenyl)morpholin-4-yl]-N-phenylpropanamide involves its interaction with specific molecular targets in biological systems. It may act by inhibiting enzymes or modulating receptor activity, leading to changes in cellular processes. The exact molecular pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
2-[2-(3-fluorophenyl)morpholin-4-yl]-N-phenylpropanamide can be compared with other morpholine derivatives, such as:
4-(4-amino-3-fluorophenyl)morpholin-3-one: This compound has a similar morpholine core but differs in its functional groups, leading to different biological activities and applications.
[(3-fluorophenyl)methyl][2-methyl-2-(morpholin-4-yl)propyl]amine:
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-[2-(3-fluorophenyl)morpholin-4-yl]-N-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c1-14(19(23)21-17-8-3-2-4-9-17)22-10-11-24-18(13-22)15-6-5-7-16(20)12-15/h2-9,12,14,18H,10-11,13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMMNOQUYAVABC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)N2CCOC(C2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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